[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide
Description
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide is a fluorinated cyclobutane derivative featuring a methanesulfonamide functional group. Its structure is characterized by a strained cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a trifluoromethyl group at the 1-position. The methanesulfonamide moiety (-SO₂NH₂) is attached to the cyclobutane ring via a methylene bridge. This compound’s unique stereoelectronic profile, driven by fluorine’s electronegativity and the cyclobutane ring’s conformational rigidity, makes it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
Molecular Formula |
C6H8F5NO2S |
|---|---|
Molecular Weight |
253.19 g/mol |
IUPAC Name |
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide |
InChI |
InChI=1S/C6H8F5NO2S/c7-5(8)1-4(2-5,6(9,10)11)3-15(12,13)14/h1-3H2,(H2,12,13,14) |
InChI Key |
GYVISPUPCLMVKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CS(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: The difluoro and trifluoromethyl groups are introduced using fluorinating agents under controlled conditions.
Attachment of the Methanesulfonamide Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The presence of fluorine atoms makes the compound reactive towards addition reactions with electrophiles.
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against other sulfonamide derivatives and fluorinated cyclobutane analogs. Below is a detailed comparison:
Structural Analogues in Sulfonylurea Herbicides
The provided evidence highlights sulfonylurea herbicides like triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These compounds share a sulfonamide (-SO₂NH-) backbone but differ critically in their core structures and substituents:
Key Differences :
- Core Rigidity : The cyclobutane ring in the target compound introduces greater steric strain and conformational restriction compared to the planar triazine rings in sulfonylureas. This may affect binding kinetics in biological systems.
- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and difluoro (-F₂) groups enhance the compound’s lipophilicity and metabolic stability relative to the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups in sulfonylureas.
- Functional Group : The methanesulfonamide group lacks the urea linkage (-NH-C(=O)-NH-) critical for herbicidal activity in sulfonylureas, suggesting divergent biological targets .
Fluorinated Cyclobutane Derivatives
Fluorinated cyclobutanes are rare in commercial compounds due to synthetic challenges. However, analogs like 1-fluorocyclobutane-1-carboxylic acid (studied for lipid metabolism modulation) and 3,3-difluorocyclobutylamine (used in kinase inhibitors) provide context:
| Property | This compound | 3,3-Difluorocyclobutylamine | 1-Fluorocyclobutane-1-carboxylic Acid |
|---|---|---|---|
| Substituents | -CF₃, -F₂, -SO₂NH₂ | -NH₂, -F₂ | -COOH, -F |
| Bioactivity | Undisclosed | Kinase inhibition | Lipid metabolism modulation |
| Synthetic Accessibility | Low (multiple fluorinations) | Moderate | High |
Key Insights :
- The trifluoromethyl group in the target compound may enhance membrane permeability compared to simpler fluorinated cyclobutanes.
- The methanesulfonamide group could facilitate hydrogen bonding or enzymatic interactions, akin to sulfonamide drugs like acetazolamide.
Physicochemical and Biochemical Data
Available data for comparison (extrapolated from analogous compounds):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
